molecular formula C13H12BrNO B11801621 (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol

(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol

Cat. No.: B11801621
M. Wt: 278.14 g/mol
InChI Key: ZQIFLQCATKLWEQ-UHFFFAOYSA-N
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Description

(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a bromine atom and a methyl group, along with a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 6-bromo-4-methylpyridine and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .

Industrial Production Methods: For industrial-scale production, the same Suzuki-Miyaura cross-coupling reaction can be optimized for higher yields and efficiency. This involves using more robust palladium catalysts and continuous flow reactors to ensure consistent reaction conditions and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethyl sulfoxide or acetonitrile.

Major Products:

Scientific Research Applications

(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • (6-Bromo-4-chloropyridin-3-yl)(phenyl)methanol
  • (6-Bromo-4-methylpyridin-3-yl)(4-fluorophenyl)methanol
  • (6-Bromo-4-methylpyridin-3-yl)(2-methylphenyl)methanol

Comparison: (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

(6-bromo-4-methylpyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C13H12BrNO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3

InChI Key

ZQIFLQCATKLWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C2=CC=CC=C2)O)Br

Origin of Product

United States

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